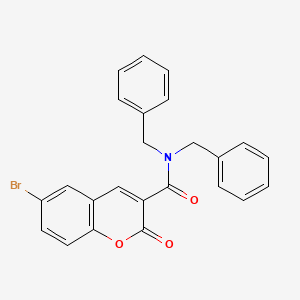

N,N-dibenzyl-6-bromo-2-oxo-2H-chromene-3-carboxamide

Description

N,N-Dibenzyl-6-bromo-2-oxo-2H-chromene-3-carboxamide is a brominated chromene derivative featuring a carboxamide group at position 3 and two benzyl substituents on the amide nitrogen. The bromine atom at position 6 introduces electron-withdrawing effects, which may influence reactivity in heterocyclic synthesis or binding interactions in biological systems.

Properties

IUPAC Name |

N,N-dibenzyl-6-bromo-2-oxochromene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H18BrNO3/c25-20-11-12-22-19(13-20)14-21(24(28)29-22)23(27)26(15-17-7-3-1-4-8-17)16-18-9-5-2-6-10-18/h1-14H,15-16H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAHZKJYBHUONEJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(=O)C3=CC4=C(C=CC(=C4)Br)OC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H18BrNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dibenzyl-6-bromo-2-oxo-2H-chromene-3-carboxamide typically involves the bromination of a chromene precursor followed by amide formation. One common method includes the reaction of 6-bromo-2-oxo-2H-chromene-3-carboxylic acid with dibenzylamine under appropriate conditions to form the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve large-scale bromination and subsequent amide formation using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

N,N-Dibenzyl-6-bromo-2-oxo-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles.

Oxidation and Reduction: The compound can participate in redox reactions under suitable conditions.

Common Reagents and Conditions

Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted chromene derivatives .

Scientific Research Applications

Medicinal Chemistry

Antiviral Activity : Research has indicated that derivatives of 2-oxo-2H-chromene compounds exhibit promising activity against HIV. Specifically, compounds similar to N,N-dibenzyl-6-bromo-2-oxo-2H-chromene-3-carboxamide have been designed to target HIV integrase, showing potential as new antiviral agents .

Antitumor Properties : A study highlighted the synthesis of various 6-bromo-2H-chromene derivatives, which demonstrated significant antiproliferative effects against liver carcinoma (HEPG2) and other cancer cell lines. The structure-activity relationship (SAR) analysis revealed that modifications at the chromene core could enhance antitumor activity .

Organic Synthesis

Synthetic Versatility : The compound serves as a versatile intermediate in organic synthesis. For instance, it can be employed in the preparation of novel heterocycles that possess biological activity. The ability to modify the benzyl groups allows for the generation of diverse derivatives with tailored properties .

Reactivity in Chemical Transformations : The presence of the carboxamide functional group in this compound facilitates various chemical transformations, including nucleophilic substitutions and cyclization reactions. Such transformations are crucial for developing complex molecular architectures used in drug discovery .

Case Studies

Mechanism of Action

The mechanism of action of N,N-dibenzyl-6-bromo-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways are still under investigation, but it is known to affect cellular processes related to inflammation and cancer .

Comparison with Similar Compounds

Substituent Effects at Position 6

The substitution at position 6 of the chromene ring significantly alters electronic and steric properties:

Table 1: Substituent Effects at Position 6

Amide Nitrogen Substituent Variations

The substituents on the amide nitrogen influence steric bulk, lipophilicity, and hydrogen-bonding capacity:

- N,N-Dibenzyl Groups : The dibenzyl moieties in the target compound introduce significant steric bulk and lipophilicity, which may affect crystal packing (as seen in hydrogen-bonding studies ) or biological membrane permeability.

- Aryl Groups (e.g., 2,6-Dimethylphenyl) : Compounds like 6-bromo-N-(2,6-dimethylphenyl)-2-oxo-2H-chromene-3-carboxamide feature planar aromatic substituents, which could enhance π-π stacking interactions in crystal lattices or receptor binding.

Table 2: Amide Substituent Comparisons

Biological Activity

N,N-dibenzyl-6-bromo-2-oxo-2H-chromene-3-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, mechanism of action, and various biological effects, supported by research findings and case studies.

The synthesis of this compound typically involves the bromination of a chromene precursor followed by amide formation. A common method includes reacting 6-bromo-2-oxo-2H-chromene-3-carboxylic acid with dibenzylamine under controlled conditions to yield the desired compound.

This compound is believed to exert its biological effects through the inhibition of specific enzymes or receptors, modulating key cellular pathways related to inflammation and cancer. The exact molecular targets are still under investigation, but preliminary studies suggest it may interact with cellular signaling pathways that regulate tumor growth and inflammatory responses.

Antitumor Activity

Research indicates that this compound exhibits promising antitumor properties. In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines. For instance, it demonstrated significant cytotoxicity against lung cancer cells (A549) with an IC50 value in the micromolar range, indicating its potential as an anticancer agent .

Antimicrobial Properties

In addition to its antitumor activity, this compound has been evaluated for antimicrobial effects. It has shown activity against both Gram-positive and Gram-negative bacteria, making it a candidate for further development in treating bacterial infections . The antimicrobial efficacy was assessed using standard broth microdilution methods, confirming its potential as an effective antimicrobial agent.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it can be compared with other chromene derivatives:

| Compound Name | Antitumor Activity | Antimicrobial Activity | Notes |

|---|---|---|---|

| This compound | High | Moderate | Unique dibenzylamide structure |

| 6-Bromo-2-oxo-2H-chromene-3-carboxylic acid dibenzylamide | Moderate | Low | Less effective compared to the target compound |

| N,N-Dibenzyl-8-methoxy-2-oxo-2H-chromene-3-carboxamide | Moderate | High | Shows better antimicrobial properties |

Case Studies and Research Findings

- Antitumor Efficacy : A study conducted on various cancer cell lines demonstrated that this compound inhibits cell proliferation significantly more than other tested compounds. This study highlighted its potential as a lead compound for developing new anticancer drugs .

- Mechanistic Insights : Further investigations into the mechanism revealed that this compound may induce apoptosis in cancer cells through the activation of caspases, which are critical in programmed cell death pathways .

- Antimicrobial Testing : In a comparative study against common pathogens like Staphylococcus aureus and Escherichia coli, this compound exhibited notable antibacterial activity, suggesting its potential application in treating infections .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.